2-Bromo-4-iodo-1,3-dimethylbenzene
Description
2-Bromo-4-iodo-1,3-dimethylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 2, iodine (I) at position 4, and methyl (-CH₃) groups at positions 1 and 2. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Its dual halogen substituents enable selective reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methyl groups enhance steric stability and modulate electron density on the aromatic ring . Applications span organometallic chemistry, polymer science (e.g., conductive polymers), and pharmaceutical research, where precise regiochemical control is critical .
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
3-bromo-1-iodo-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
BQHDRIGTQIJCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Bromo-4-iodo-1,3-dimethylbenzene
Direct Halogenation of Dimethylbenzene Derivatives
A common approach to synthesize halogenated dimethylbenzenes involves selective bromination and iodination of methyl-substituted benzene rings. The key challenge is controlling regioselectivity to obtain the 2-bromo-4-iodo substitution pattern on the 1,3-dimethylbenzene scaffold.
Halogenation via Halogenated Benzoic Acid Precursors
A study by the Royal Society of Chemistry describes a general halogenation procedure starting from dimethylbenzoic acid derivatives, using tetrabutylammonium tribromide (Bu4NBr3) as the brominating agent under nitrogen atmosphere, with potassium phosphate as base in acetonitrile solvent at 100 °C for 16 hours. This method yields 2-bromo-1,3-dimethylbenzene derivatives with high selectivity and good yields (~86%) as yellow oils, with minimal side products such as dibromo isomers.
Although this procedure is demonstrated primarily for bromination, it can be adapted for iodination by substituting the halogen source and modifying reaction conditions accordingly.
| Parameter | Condition |
|---|---|
| Halogenating agent | Bu4NBr3 (tetrabutylammonium tribromide) |
| Base | K3PO4 |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 100 °C |
| Reaction time | 16 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 79.6 mg (86%) |
Stepwise Synthesis via 2-Bromoiodobenzene Intermediate
A patented method (CN113292391A) outlines a detailed multi-step synthesis of 2-bromoiodobenzene, which can serve as a key intermediate for further methylation to obtain this compound. The process involves:
Formation of an iodo-substituted intermediate by reacting triphenylphosphine, an organic amine (e.g., imidazole), and iodine in an organic solvent such as acetonitrile under inert atmosphere at 50–75 °C for 1–2 hours, followed by stirring with iodine at 60–80 °C for 2–4.5 hours.
Addition of 2-bromophenol to the reaction mixture under reflux for 5–10 hours to form the halogenated aromatic intermediate.
Post-reaction treatment involving cooling, addition of sodium methoxide, stirring, filtration, and distillation to isolate high-purity 2-bromoiodobenzene.
This method boasts advantages such as simple process, high product selectivity, environmental friendliness, and straightforward post-treatment steps.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Step 1 | Triphenylphosphine + organic amine + iodine in MeCN; 50–75 °C, 1–2 h; then 60–80 °C, 2–4.5 h | Inert atmosphere (N2) |
| Step 2 | Add 2-bromophenol; reflux 5–10 h | Formation of 2-bromoiodobenzene |
| Step 3 | Cool to ≤40 °C; add sodium methoxide; stir 1 h; filter | Purification |
| Final purification | Distillation to recover solvents and isolate product | High purity product |
| Yield and purity | High selectivity and purity; minimal environmental impact |
This intermediate can be further functionalized by methylation at the 1,3-positions to achieve this compound.
Multi-step Synthesis via Halogenated Benzyl Alcohol Derivatives
Another patent (CN113233957A) describes the preparation of 2-bromo-5-iodobenzyl alcohol via a multi-step process starting from o-benzylamine, involving iodination, diazotization-bromination, and subsequent functional group transformations. Although this route targets a benzyl alcohol derivative, it demonstrates the feasibility of introducing bromine and iodine substituents regioselectively on methyl-substituted aromatic rings.
Key steps include:
- Iodination of o-benzylamine using a phase transfer catalyst and ammonium bicarbonate.
- Diazotization and bromination to yield 2-bromo-4-iodotoluene.
- Bromination of methyl group to form 2-bromo-4-bromo-iodomethylbenzene.
- Alkali treatment to convert to 2-bromo-5-iodobenzyl alcohol.
This method avoids the use of lithium aluminum hydride reduction, minimizing hazardous hydrogen gas evolution and operational risks.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium bromide, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-4-bromo-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Scientific Research Applications
2-Bromo-4-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1,3-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the bromine or iodine atom .
Comparison with Similar Compounds
Key Compounds:
Table 1: Physical and Chemical Properties
*Estimated based on , where bromo/iodo analogs exhibit solubility below 0.10 mmol/L .
Key Findings:
- Solubility Trends : Bromine and iodine substituents reduce water solubility due to increased hydrophobicity and molecular volume. For example, 2-bromo-1,3-dimethylbenzene has a solubility of 0.10 mmol/L, while fluoro analogs (e.g., 2-fluoro-1,3-dimethylbenzene) reach 0.46 mmol/L . The target compound’s dual halogens likely push solubility below 0.10 mmol/L.
- Reactivity : Iodine’s superior leaving-group ability facilitates nucleophilic aromatic substitution, whereas bromine requires harsher conditions. This differential reactivity enables sequential functionalization in multi-step syntheses .
- Electronic Effects : Methyl groups donate electrons (+I effect), countering the electron-withdrawing (-I) halogens. In contrast, trifluoromethyl (-CF₃) groups (e.g., in CAS 481075-58-5) amplify electron withdrawal, directing electrophiles to meta/para positions .
Functional Group Variations
Key Compounds:
Key Findings:
- Amino Groups: 4-Bromo-1,2-diaminobenzene’s -NH₂ groups increase polarity but introduce instability (e.g., oxidation risks), limiting utility in high-temperature reactions .
- Nitro Groups: Strong electron-withdrawing -NO₂ (e.g., in CAS 81-20-9) deactivates the ring, favoring electrophilic substitution at specific positions but posing explosive hazards .
- Methoxy Groups : In 4-Bromo-2-iodo-1-methoxybenzene, the -OCH₃ group improves solubility and directs electrophiles to ortho/para positions, contrasting with the target compound’s methyl-driven steric effects .
Table 3: Hazard Profiles
Q & A
Q. What synthetic routes are effective for preparing 2-Bromo-4-iodo-1,3-dimethylbenzene, and what are their key optimization parameters?
Synthesis typically involves sequential halogenation of 1,3-dimethylbenzene. Bromination at the 2-position can be achieved using Br₂ with FeBr₃ as a catalyst (0–5°C to prevent di-substitution). Subsequent iodination at the 4-position may require directed ortho-metalation (e.g., using LDA to deprotonate and introduce iodine via electrophilic quenching) or employ N-iodosuccinimide (NIS) in acetic acid. Key parameters include:
- Stoichiometry : Use 1.1 equivalents of Br₂ to minimize over-halogenation.
- Solvent : Dichloromethane for bromination; THF or DMF for iodination.
- Purity Control : Confirm via GC (>95% purity, as in analogous brominated aromatics) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H NMR : Aromatic protons appear as singlets (δ 7.2–7.4 ppm) due to symmetry. Methyl groups resonate as two singlets (δ 2.3–2.5 ppm, integration for 6H).
- ¹³C NMR : Halogenated carbons (C-Br ~120 ppm; C-I ~95 ppm).
- IR : C-Br stretch (550 cm⁻¹) and C-I stretch (485 cm⁻¹).
- MS : Molecular ion peak at m/z 294 (isotopic pattern confirms Br/I). Compare with data for 1-Bromo-3,5-dimethylbenzene (δ 2.4 ppm for CH₃) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protection : Nitrile gloves, safety goggles, and fume hood use mandatory.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water ≥15 minutes and consult an ophthalmologist .
- Storage : In amber glass under N₂ at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with 5% NaHCO₃ and absorb with vermiculite .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when introducing iodine at the 4-position of 1,3-dimethylbenzene?
Competing iodination at adjacent positions may occur due to steric hindrance from methyl groups. Mitigation strategies:
- Directed Metalation : Use LDA to deprotonate the 4-position selectively, followed by iodine quenching.
- Temperature Control : Perform iodination at –78°C to slow competing pathways.
- Additives : Add CuI to promote regioselectivity via coordination. Monitor reaction progress via TLC and compare with analogs like 1-Bromo-3-fluoro-4-iodobenzene (mp 46–48°C, ) to validate positional selectivity .
Q. How does the presence of both bromine and iodine substituents influence selectivity in cross-coupling reactions, and how can this be controlled?
Iodine’s superior leaving-group ability often dominates in Pd-catalyzed reactions (e.g., Suzuki coupling). To direct reactivity toward bromine:
- Ligand Design : Use bulky ligands (e.g., SPhos) to sterically block the iodine site.
- Sequential Coupling : First couple iodine under mild conditions (e.g., 50°C, 2 mol% Pd), then bromine under harsher conditions (80°C, 5 mol% Pd).
- Solvent Effects : Polar solvents (DMF) favor iodine activation; nonpolar solvents (toluene) slow it. Contradictory data often stem from unoptimized catalyst systems—systematic screening is advised .
Q. What factors contribute to the thermal stability of this compound, and how can decomposition pathways be mitigated during high-temperature reactions?
Decomposition occurs via C-Br/I bond cleavage above 150°C. Mitigation strategies:
- Temperature Control : Use microwave-assisted heating for rapid, controlled reactions.
- Radical Inhibitors : Add BHT (0.1 wt%) to suppress homolytic cleavage.
- Atmosphere : Purge with N₂ to exclude O₂, which accelerates degradation. Analogous compounds (e.g., 1-Bromo-3,5-dimethylbenzene, d = 1.3600) show similar stability profiles .
Data Contradiction Analysis
Q. How can researchers resolve conflicting crystallography data regarding steric effects of methyl groups in derivatives?
Conflicting data may arise from polymorphism or solvent inclusion. Approaches:
- Crystallization : Use multiple solvents (e.g., EtOH vs. hexane) to isolate different polymorphs.
- SC-XRD : Collect data at 100 K to improve resolution.
- Computational Modeling : Compare with DFT-optimized structures to identify preferred conformations. For example, methyl groups at 1,3-positions create a 120° dihedral angle, potentially inducing lattice strain. Cross-validate with 1-Bromo-3-fluoro-4-iodobenzene ( ) .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying trace impurities in this compound?
- HPLC-UV/Vis : Use a C18 column (acetonitrile/water gradient) to separate impurities.
- GC-MS : Detect halogenated byproducts (e.g., di-iodinated species).
- Elemental Analysis : Confirm Br/I stoichiometry (theoretical: Br 27.1%, I 43.2%). Reference purity standards from analogous compounds (e.g., >98.0% GC purity for 1-Bromo-3,5-dimethylbenzene, ) .
Application in Organic Synthesis
Q. How can this compound serve as a precursor in synthesizing polyfunctional aromatic systems?
- Suzuki Coupling : React the iodine site with aryl boronic acids to introduce functional groups (e.g., –COOH, –CN).
- Ullmann Coupling : Use the bromine site for C–N bond formation with amines.
- Photocatalysis : Leverage the iodine substituent for C–H activation under blue light. Similar strategies are employed for 1-Bromo-4-(1-propynyl)benzene in pharmaceutical intermediates () .
Experimental Design Recommendations
- Control Experiments : Always include halogen-free analogs to isolate steric/electronic effects.
- Data Triangulation : Combine NMR, MS, and XRD for structural confirmation.
- Safety Redundancy : Double-check fume hood airflow and emergency wash stations before handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
